An In-depth Technical Guide to 1,4-Oxazepan-5-one: Synthesis, Characterization, and Biological Significance
An In-depth Technical Guide to 1,4-Oxazepan-5-one: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-oxazepan-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and characterization, and explores the biological activities of its derivatives, which have shown promise in various therapeutic areas.
Core Chemical Properties
1,4-Oxazepan-5-one, with the IUPAC name 1,4-oxazepan-5-one , is a seven-membered saturated heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively, and a ketone group at position 5. This scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.[1]
| Property | Value | Source |
| IUPAC Name | 1,4-oxazepan-5-one | PubChem |
| Molecular Formula | C₅H₉NO₂ | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| CAS Number | 10341-26-1 | PubChem |
| Melting Point | 80-82 °C | ECHEMI |
| Appearance | Solid | - |
| SMILES | C1COCCNC1=O | PubChem |
| InChI | InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | PubChem |
Synthesis and Characterization
The synthesis of the 1,4-oxazepan-5-one ring system is most commonly achieved through the cyclization of acyclic precursors.[1] Various strategies have been developed to construct this seven-membered ring, often focusing on stereochemical control to generate chiral derivatives with specific biological activities.
General Synthetic Protocol: Intramolecular Cyclization
A prevalent method for synthesizing 1,4-oxazepan-5-one derivatives involves the intramolecular cyclization of an appropriate N-substituted aminoethoxyacetic acid or a related precursor. The following is a generalized experimental protocol based on common synthetic strategies for related structures.
Materials:
-
Appropriate acyclic precursor (e.g., N-protected 2-(2-aminoethoxy)acetic acid)
-
Dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI))
-
Anhydrous organic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
The acyclic precursor is dissolved in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The dehydrating agent is added portion-wise to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-oxazepan-5-one derivative.
Characterization Data
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the heteroatoms and the carbonyl group. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm. Signals for the five methylene carbons, with those adjacent to the oxygen and nitrogen atoms shifted downfield. |
| FT-IR (cm⁻¹) | A strong absorption band for the amide C=O stretching vibration, typically around 1650-1680 cm⁻¹. N-H stretching vibration (if unsubstituted at the nitrogen) around 3200-3400 cm⁻¹. C-O-C stretching vibration around 1100-1200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would involve the cleavage of the seven-membered ring, leading to characteristic fragment ions. |
Biological Significance and Derivatives
While 1,4-oxazepan-5-one itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The rigid, yet conformationally flexible, seven-membered ring serves as a valuable scaffold for the design of novel therapeutic agents.
Neurological Applications
Derivatives of the related 1,4-benzodiazepine structure are well-known for their effects on the central nervous system, primarily through their interaction with GABA-A receptors. Although the precise mechanism of action for 1,4-oxazepan-5-one derivatives may differ, their structural similarity suggests potential for neurological applications. For instance, certain 1,4-oxazepane derivatives have been investigated as selective dopamine D4 receptor ligands, which are of interest for the development of atypical antipsychotics.
Anticancer and Anti-inflammatory Activity
Several studies have reported the synthesis and evaluation of novel 1,4-oxazepine derivatives with potent anticancer and anti-inflammatory properties. These compounds have been shown to inhibit the growth of various cancer cell lines and modulate inflammatory pathways, highlighting the therapeutic potential of this chemical scaffold.
Experimental Workflows and Signaling Pathways
To aid in the understanding of the synthesis and potential biological mechanisms of 1,4-oxazepan-5-one and its derivatives, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of 1,4-oxazepan-5-one derivatives.
